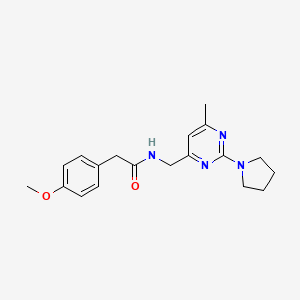
2-(4-methoxyphenyl)-N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrimidinyl group, and a pyrrolidinyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings, in particular, are likely to contribute significantly to the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could increase its lipophilicity, which could in turn affect its solubility and permeability .科学的研究の応用
Anticancer Activity
Compounds with structural similarities, specifically those involving modifications to the pyrimidine ring and incorporating methoxyphenyl and pyrrolidinyl groups, have shown promise as anticancer agents. A study by Al-Sanea et al. (2020) on derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, using methyl 3-methoxy-5-methylbenzoate as a key intermediate, revealed anticancer potential against multiple cancer cell lines. Such findings suggest that modifications to the pyrimidine core, akin to those in the compound of interest, could offer pathways to new anticancer therapies (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, Abdelgawad, 2020).
Antimicrobial and Antifungal Properties
The structural backbone similar to the compound has been utilized to develop antimicrobial agents. Hossan et al. (2012) synthesized derivatives with antimicrobial properties, starting from citrazinic acid. These compounds demonstrated significant antibacterial and antifungal activities, highlighting the potential of such chemical frameworks in developing new antimicrobial drugs (Hossan, Abu-Melha, Al-Omar, Amr, 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-11-16(22-19(21-14)23-9-3-4-10-23)13-20-18(24)12-15-5-7-17(25-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZTISXPMJNRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
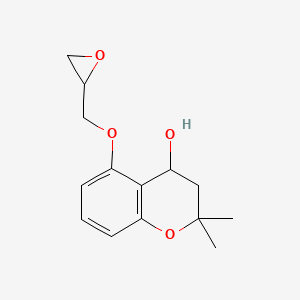
![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)
![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2402922.png)
![4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B2402924.png)
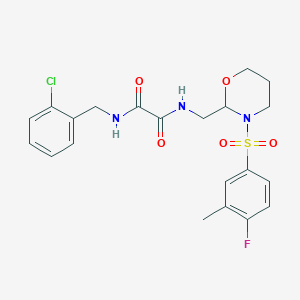
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)
![N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2402929.png)
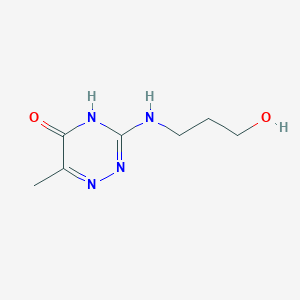
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
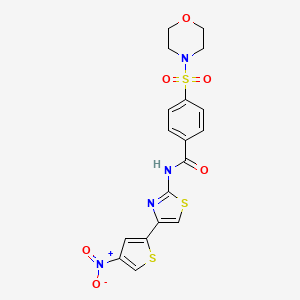
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)
